REACTION_CXSMILES
|
N1C2C=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=N1.OCCN1CCN(C2C=CC([C:25]3[NH:34][C:33](=O)[C:32]4[C:27](=[CH:28][C:29](OC)=[CH:30][C:31]=4OC)[N:26]=3)=CC=2)CC1.C=O>O>[N:3]1([CH2:33][N:34]2[C:32]3[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=3[N:26]=[CH:25]2)[CH2:4][CH2:9][CH2:8][CH2:7]1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
84 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
pyrrolidine
|
Quantity
|
6.3 mL
|
Type
|
reactant
|
Smiles
|
OCCN1CCN(CC1)C1=CC=C(C=C1)C1=NC2=CC(=CC(=C2C(N1)=O)OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 10 minutes of vigorous stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)CN1C=NC2=C1C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |